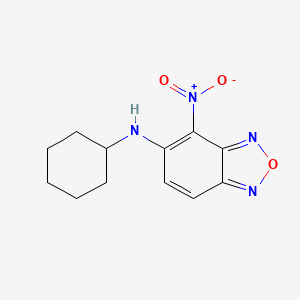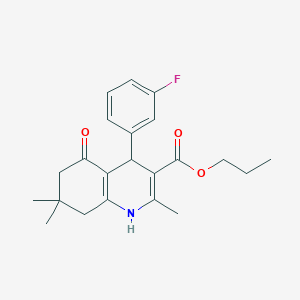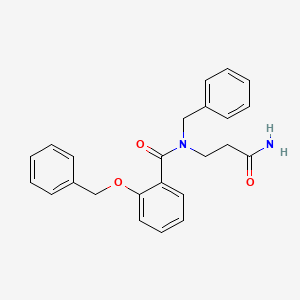![molecular formula C17H17ClN2O5 B5249798 (4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate](/img/structure/B5249798.png)
(4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenyl group, a chlorophenoxyacetyl group, and a carbamate linkage, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzyl alcohol with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an ester intermediate. This intermediate is then reacted with an amine, such as methylamine, under controlled conditions to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbamate linkage can be reduced to form an amine derivative.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxyphenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the methoxy and chlorophenoxy groups can enhance its binding affinity and specificity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenyl)aminomethyl-6-methoxyphenol
- 4-methoxyanilino methylphenol
- anilinomethylphenol
Uniqueness
(4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and chlorophenoxy groups enhances its versatility in chemical synthesis and potential biological activities .
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)methyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-23-14-6-2-12(3-7-14)10-25-17(22)20-19-16(21)11-24-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIPIDOHTBYBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(3-phenylpropyl)benzamide](/img/structure/B5249718.png)
![(2-aminoethyl){2-[2-(4-fluorophenoxy)ethoxy]ethyl}amine](/img/structure/B5249719.png)

![N-(4-CHLOROPHENYL)-3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE](/img/structure/B5249740.png)
![4-[[3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4H-pyrazol-4-yl]diazenyl]benzamide](/img/structure/B5249749.png)
![3-chloro-4-[(4-ethoxyphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B5249755.png)
![methyl 2-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5249761.png)

![ethyl 1-(4-methoxybenzyl)-5-[(4-pyridinylthio)acetyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5249781.png)
![4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5249782.png)


![2-bromo-N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5249803.png)
![3-{[(FURAN-2-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5249809.png)
